Trabectedin intermediate
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Overview
Description
The compound (6aS,7R,13S,14R,16R)-6,6a,7,13,14,16-Hexahydro-16-(hydroxymethyl)-9-methoxy-8-(methoxymethoxy)-4,10,17-trimethyl-5-(2-propen-1-yloxy)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino3,2-bbenzazocine-14-carbonitrile is a complex organic molecule with a unique structure. It belongs to the class of isoquinoline derivatives and is characterized by multiple functional groups, including hydroxyl, methoxy, and cyano groups. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the Isoquinoline Core : This is typically achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
- Functional Group Modifications : Subsequent steps involve the introduction of various functional groups such as hydroxyl, methoxy, and cyano groups through reactions like alkylation, methylation, and cyanation.
- Cyclization and Final Modifications : The final steps involve cyclization reactions to form the dioxolo and benzazocine rings, followed by the introduction of the propenyloxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
- Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The cyano group can be reduced to form amines.
- Substitution : The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
- Substitution : Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : Its unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
- Medicine : It may have potential as a pharmaceutical agent due to its ability to interact with various biological targets.
- Industry : It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. Its multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and other biomolecules. This can lead to changes in the activity of these molecules, potentially resulting in biological effects.
Comparison with Similar Compounds
Similar Compounds:
- (6aS,7R,13S,14R,16R)-5-(allyloxy)-8-hydroxy-16-(hydroxymethyl)-9-methoxy-4,10,17-trimethyl-6,6a,7,13,14,16-hexahydro-12H-7,13-epiminobenzo[4,5]azocino[1,2-b][1,3]dioxolo[4,5-h]isoquinoline-14-carbonitrile
- (6aS,7R,13S,14R,16R)-Allyl 5-(allyloxy)-14-cyano-8,10-dihydroxy-16-(hydroxymethyl)-9-methoxy-4-methyl-6a,7,12,13,14,16-hexahydro-6H-7,13-epiminobenzo[4,5]azocino[1,2-b][1,3]dioxolo[4,5-h]isoquinoline
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its complex polycyclic structure. This makes it distinct from other similar compounds and potentially gives it unique properties and applications.
Properties
Molecular Formula |
C31H37N3O7 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(1R,2S,13R,15R,16S)-13-(hydroxymethyl)-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-5-prop-2-enoxy-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C31H37N3O7/c1-7-8-38-28-17(3)29-31(41-15-40-29)25-19(28)11-21-26-24-18(9-16(2)27(37-6)30(24)39-14-36-5)10-20(33(26)4)22(12-32)34(21)23(25)13-35/h7,9,20-23,26,35H,1,8,10-11,13-15H2,2-6H3/t20-,21-,22-,23-,26-/m0/s1 |
InChI Key |
LQURVKKEVZIXBP-KQWWLPFYSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO)OCO6)C)OCC=C)C(=C1OC)OCOC |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)C#N)CO)OCO6)C)OCC=C)C(=C1OC)OCOC |
Origin of Product |
United States |
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